molecular formula C19H18N2O3S B11199571 N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No.: B11199571
M. Wt: 354.4 g/mol
InChI Key: VAOILQSMAYAGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.

    Coupling with Benzamide: The synthesized thiazole derivative is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)acetamide
  • N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy groups and a thiazole ring. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

InChI

InChI=1S/C19H18N2O3S/c1-12-20-17(11-25-12)13-4-6-14(7-5-13)19(22)21-16-10-15(23-2)8-9-18(16)24-3/h4-11H,1-3H3,(H,21,22)

InChI Key

VAOILQSMAYAGPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.